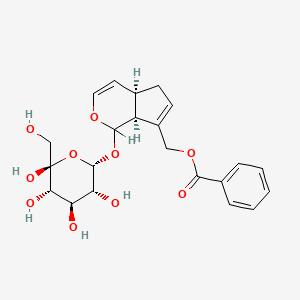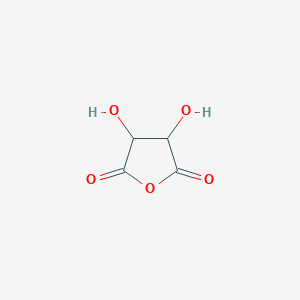
Tartaric anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tartaric anhydride, also known as diacetyl this compound, is a chemical compound derived from tartaric acid. It is an organic compound with the formula C8H10O7. This compound is a white crystalline solid that is used in various chemical reactions and industrial applications due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tartaric anhydride can be synthesized through the dehydration of tartaric acid. This process typically involves heating tartaric acid in the presence of a dehydrating agent such as acetic anhydride. The reaction proceeds as follows: [ \text{C4H6O6} \rightarrow \text{C8H10O7} + \text{H2O} ]
Industrial Production Methods: In industrial settings, this compound is produced by heating tartaric acid with acetic anhydride under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete dehydration. The resulting product is then purified through recrystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Tartaric anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form tartaric acid.
Esterification: Reacts with alcohols to form esters.
Acylation: Acts as an acylating agent in organic synthesis.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions at room temperature.
Esterification: Requires an alcohol and a catalyst such as sulfuric acid.
Acylation: Involves the use of nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Tartaric acid.
Esterification: Tartaric esters.
Acylation: Acylated derivatives of the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tartaric anhydride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: Applied in the production of polymers, resins, and coatings.
Wirkmechanismus
The mechanism of action of tartaric anhydride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form acylated products. This reactivity is due to the presence of the anhydride functional group, which is highly electrophilic and readily undergoes nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
Tartaric anhydride can be compared with other anhydrides such as maleic anhydride and succinic anhydride. While all these compounds are used as acylating agents, this compound is unique due to its derivation from tartaric acid and its specific reactivity profile. Similar compounds include:
Maleic Anhydride: Used in the production of resins and as a dienophile in Diels-Alder reactions.
Succinic Anhydride: Employed in the synthesis of pharmaceuticals and as a cross-linking agent in polymers.
This compound stands out due to its specific applications in the modification of biomolecules and its role in the synthesis of tartaric esters, which are valuable in various industrial processes.
Eigenschaften
CAS-Nummer |
3019-59-8 |
|---|---|
Molekularformel |
C4H4O5 |
Molekulargewicht |
132.07 g/mol |
IUPAC-Name |
3,4-dihydroxyoxolane-2,5-dione |
InChI |
InChI=1S/C4H4O5/c5-1-2(6)4(8)9-3(1)7/h1-2,5-6H |
InChI-Schlüssel |
BOGVTNYNTGOONP-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(C(=O)OC1=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


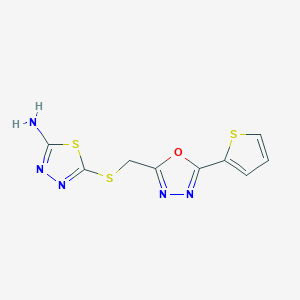
![1-[(2-Fluorophenyl)methyl]-8-(2-methoxyethylamino)-3,7-dimethylpurine-2,6-dione](/img/structure/B14155430.png)



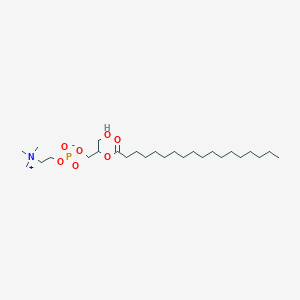
![6-Amino-4-[2-(difluoromethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14155492.png)
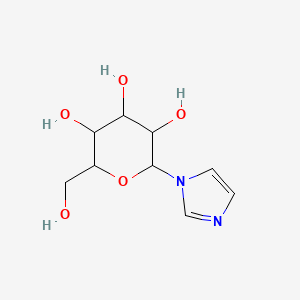

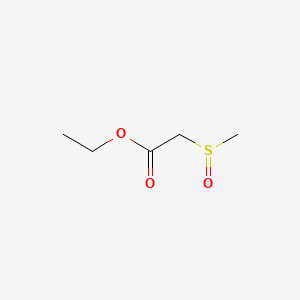
![5-(3,4-Dimethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14155509.png)
![4-[(2E)-2-benzylidenehydrazinyl]pyrimidin-2(1H)-one](/img/structure/B14155516.png)
![3-[({1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]naphthalen-2-yl}carbonyl)amino]-4-(octadecylamino)benzoic acid](/img/structure/B14155517.png)
